molecular formula C7H5ClF2S B6305560 {[Chloro(difluoro)methyl]sulfanyl}benzene CAS No. 85554-53-6

{[Chloro(difluoro)methyl]sulfanyl}benzene

Cat. No.: B6305560
CAS No.: 85554-53-6
M. Wt: 194.63 g/mol
InChI Key: HDDIMFWDRZTORI-UHFFFAOYSA-N
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Description

{[Chloro(difluoro)methyl]sulfanyl}benzene is an organosulfur compound characterized by the presence of a benzene ring substituted with a chlorodifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Chloro(difluoro)methyl]sulfanyl}benzene typically involves the reaction of chlorodifluoromethane with thiophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

CClF2H+PhSHPhSCClF2H\text{CClF}_2\text{H} + \text{PhSH} \rightarrow \text{PhSCClF}_2\text{H} CClF2​H+PhSH→PhSCClF2​H

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{[Chloro(difluoro)methyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

{[Chloro(difluoro)methyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[Chloro(difluoro)methyl]sulfanyl}benzene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorodifluoromethyl group is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the chlorodifluoromethyl group, which makes the sulfur atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    {[Chloro(difluoro)methyl]sulfanyl}benzene: Characterized by the presence of a chlorodifluoromethylthio group.

    {[Fluoro(difluoro)methyl]sulfanyl}benzene: Contains a fluorodifluoromethylthio group.

    {[Bromo(difluoro)methyl]sulfanyl}benzene: Contains a bromodifluoromethylthio group.

Uniqueness

This compound is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[chloro(difluoro)methyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDIMFWDRZTORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518034
Record name {[Chloro(difluoro)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85554-53-6
Record name {[Chloro(difluoro)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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